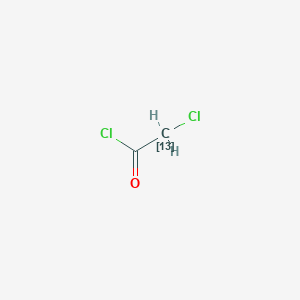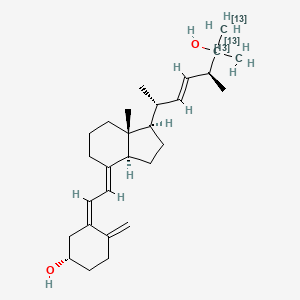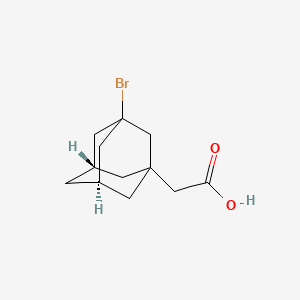
2-Chloro-acetyl-2-13C Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-acetyl-2-13C Chloride is a chlorinated acyl chloride, which is a bifunctional compound. This compound is labeled with the carbon-13 isotope, making it useful in various scientific research applications. It is a colorless to yellow liquid with a molecular formula of C2H2Cl2O and a molar mass of 113.94 g/mol .
準備方法
2-Chloro-acetyl-2-13C Chloride can be synthesized through several methods:
Carbonylation of Methylene Chloride: This involves the reaction of methylene chloride with carbon monoxide in the presence of a catalyst.
Oxidation of Vinylidene Chloride: This method uses an oxidizing agent to convert vinylidene chloride to this compound.
Addition of Chlorine to Ketene: This involves the reaction of ketene with chlorine gas.
Reaction of Chloroacetic Acid with Thionyl Chloride, Phosphorus Pentachloride, or Phosgene: These reagents can be used to convert chloroacetic acid to this compound.
化学反応の分析
2-Chloro-acetyl-2-13C Chloride undergoes various types of chemical reactions:
Substitution Reactions: The acyl chloride group can easily form esters and amides when reacted with alcohols and amines, respectively.
Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: When exposed to water, it hydrolyzes to form chloroacetic acid and hydrochloric acid.
科学的研究の応用
2-Chloro-acetyl-2-13C Chloride is used in various scientific research applications:
Metabolic Research: It is used in stable isotope labeling to study metabolic pathways in vivo.
Environmental Studies: It serves as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: It is used in imaging, diagnosis, and newborn screening.
Organic Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative detection.
作用機序
The mechanism of action of 2-Chloro-acetyl-2-13C Chloride involves its bifunctional nature. The acyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively . This reactivity is utilized in various synthetic pathways, including the synthesis of pharmaceuticals like lidocaine .
類似化合物との比較
2-Chloro-acetyl-2-13C Chloride can be compared with other chlorinated acyl chlorides:
Chloroacetyl Chloride: Similar in structure but not labeled with carbon-13.
Phenacyl Chloride: Used as a tear gas and in the synthesis of pharmaceuticals.
Monochloroacetyl Chloride: Another chlorinated acyl chloride used in various industrial applications.
This compound is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications involving isotopic labeling.
特性
分子式 |
C2H2Cl2O |
|---|---|
分子量 |
113.93 g/mol |
IUPAC名 |
2-chloroacetyl chloride |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1+1 |
InChIキー |
VGCXGMAHQTYDJK-OUBTZVSYSA-N |
異性体SMILES |
[13CH2](C(=O)Cl)Cl |
正規SMILES |
C(C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)





![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)

